![molecular formula C19H36OSi B14614161 Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane CAS No. 60134-84-1](/img/structure/B14614161.png)
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane is a chemical compound with the molecular formula C15H30OSi. It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties
Mecanismo De Acción
The mechanism by which tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butyl and dimethylsilane groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The cyclopentyl ring adds rigidity to the molecule, affecting its overall conformation and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- **tert-Butyl[(1S)-3-isopropyl-1-methyl-2-cyclopenten-1-yl]oxy]dimethylsilane
- **tert-Butyl[(4-tert-butyl-1-cyclohexen-1-yl)oxy]dimethylsilane
- **tert-Butyl[(2-(chloromethyl)-5-isopropenyl-1-cyclopenten-1-yl)methoxy]dimethylsilane .
Uniqueness
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane is unique due to its combination of a cyclopentyl ring and a triple bond, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science .
Propiedades
Número CAS |
60134-84-1 |
|---|---|
Fórmula molecular |
C19H36OSi |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
tert-butyl-(1-cyclopentyloct-1-yn-3-yloxy)-dimethylsilane |
InChI |
InChI=1S/C19H36OSi/c1-7-8-9-14-18(16-15-17-12-10-11-13-17)20-21(5,6)19(2,3)4/h17-18H,7-14H2,1-6H3 |
Clave InChI |
AFAGOHZKEVOASR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#CC1CCCC1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
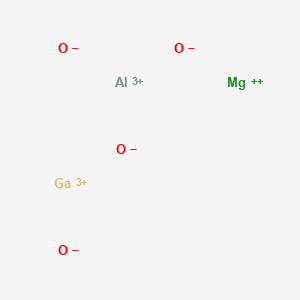
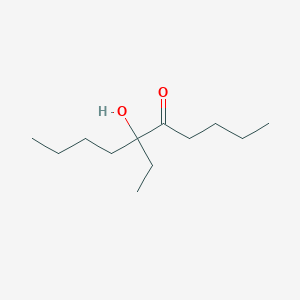
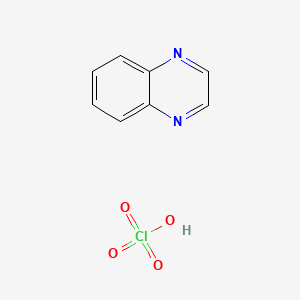
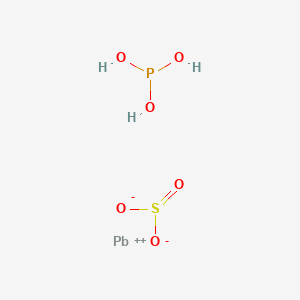
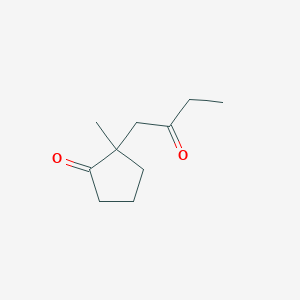
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)

![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
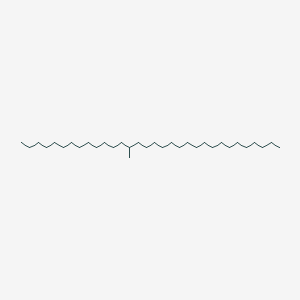

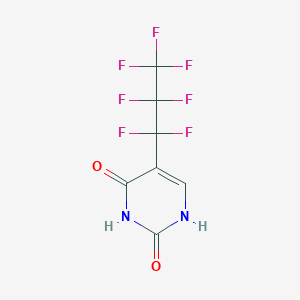
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)
